molecular formula C50H76O4 B1237277 Bacterioruberin CAS No. 32719-43-0

Bacterioruberin

Cat. No.: B1237277
CAS No.: 32719-43-0
M. Wt: 741.1 g/mol
InChI Key: UVCQMCCIAHQDAF-RNTVPSGKSA-N
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Description

Bacterioruberin is a C50 carotenoid that is a red-coloured pigment found in several Halobacterium and Haloarcula species. It has a role as a biological pigment and a bacterial metabolite. It is a C50 carotenoid, a tertiary alcohol and a tetrol.

Scientific Research Applications

Regulation of Biosynthesis

Bacterioruberin plays a significant role in the biosynthesis of other molecules. For instance, in Halobacterium salinarum, the protein bacterioopsin influences the biosynthesis of this compound. This interaction is crucial in the regulation of carotenoid molecules, which share biosynthetic precursors with retinal, a key molecule in certain microbial light-induced proton pumps (Dummer et al., 2011).

Biotechnological Applications

This compound has potential in various biotechnological applications. It is commercially produced using halophiles and has applications in producing high-value compounds like squalene and diether-/tetraether-lipids. Archaea, the microorganisms synthesizing this compound, can be cultivated under non-sterile conditions and utilize inexpensive, often toxic feedstocks, making the cultivation process cost-effective (Pfeifer et al., 2020).

Antioxidant Properties

This compound exhibits antioxidant properties, making it an interesting candidate for biotechnological applications. In studies with Haloferax mediterranei, this compound production increased under oxidative stress, suggesting its role in stress response mechanisms. Its antioxidant properties are being explored for potential large-scale applications (Giani & Martínez-Espinosa, 2020).

Impact on Bacteriorhodopsin Production

Research on Halobacterium salinarum R1 showed that the deletion of this compound had negligible effects on the production of bacteriorhodopsin, a retinal protein that functions as a light-dependent proton pump. This indicates that this compound synthesis can be considered independent of the bacteriorhodopsin biosynthesis pathway (Karimi Fard et al., 2018).

Raman Spectroscopy for this compound Detection

Raman Spectroscopy (RS) has been successfully used to detect and quantify this compound in Haloarcula marismortui cultures. This technique's reliability for this compound estimation highlights its potential as a qualitative and quantitative method for assaying metabolites in cell cultures (Camacho-Córdova et al., 2014).

Carotenogenesis Pathways in Haloarchaea

This compound and its derivatives are major carotenoids produced by haloarchaea. Bioinformatic analysis has provided insights into the metabolic pathways involved in carotenogenesis in haloarchaea, with a focus on the synthesis of this compound in the Haloferax genus. This research is crucial for understanding the biological roles and potential industrial applications of these carotenoids (Giani et al., 2020).

Extraction and Recovery Techniques

The extraction of this compound and proteins from Haloferax mediterranei using aqueous solutions of ionic liquids and surfactants has been explored. This approach has shown promising results for the simultaneous release of this compound and proteins, potentially leading to multi-product processes (Vaz et al., 2022).

Properties

CAS No.

32719-43-0

Molecular Formula

C50H76O4

Molecular Weight

741.1 g/mol

IUPAC Name

(5S,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30E,32S)-5,32-bis(2-hydroxypropan-2-yl)-2,8,12,16,21,25,29,35-octamethylhexatriaconta-6,8,10,12,14,16,18,20,22,24,26,28,30-tridecaene-2,35-diol

InChI

InChI=1S/C50H76O4/c1-39(23-17-25-41(3)27-19-29-43(5)31-33-45(49(11,12)53)35-37-47(7,8)51)21-15-16-22-40(2)24-18-26-42(4)28-20-30-44(6)32-34-46(50(13,14)54)36-38-48(9,10)52/h15-34,45-46,51-54H,35-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,33-31+,34-32+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+/t45-,46-/m1/s1

InChI Key

UVCQMCCIAHQDAF-RNTVPSGKSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\[C@@H](C(O)(C)C)CCC(O)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CCC(O)(C)C)\C)\C

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O

Synonyms

bacterioruberin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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